Nimbidiol Exhibits Superior Potency Against Isomaltase, Lactase, and Trehalase Compared to Acarbose, Voglibose, Salacinol, Kotalanol, and Mangiferin
Nimbidiol demonstrates significantly greater inhibitory potency against three key intestinal disaccharidases—isomaltase, lactase, and trehalase—when directly compared to five established α-glucosidase inhibitors. For isomaltase, nimbidiol's IC50 is 0.85 ± 0.035 µM, which is more potent than acarbose, voglibose, salacinol, kotalanol, and mangiferin [1]. For lactase and trehalase, nimbidiol achieves IC50 values of 20 ± 1.33 µM and 30 ± 1.75 µM, respectively, again exceeding the inhibitory efficacy of all five comparators under identical assay conditions [1].
| Evidence Dimension | Inhibitory potency against intestinal glucosidases |
|---|---|
| Target Compound Data | Isomaltase IC50: 0.85 ± 0.035 µM; Lactase IC50: 20 ± 1.33 µM; Trehalase IC50: 30 ± 1.75 µM |
| Comparator Or Baseline | Acarbose, voglibose, salacinol, kotalanol, and mangiferin (all tested, exact IC50s not explicitly reported but were higher/less potent) |
| Quantified Difference | Nimbidiol is a more potent inhibitor for these specific enzymes than all five comparators |
| Conditions | In vitro enzyme inhibition assays using mammalian intestinal disaccharidases at 37°C in phosphate buffer pH 6.8 with substrate concentration of 1 mg/mL |
Why This Matters
This data demonstrates that for researchers specifically targeting isomaltase, lactase, or trehalase inhibition, nimbidiol provides superior potency over multiple reference standards, justifying its selection for mechanistic studies or screening cascades where these enzymes are the primary target.
- [1] Mukherjee, A., & Sengupta, S. (2013). Characterization of nimbidiol as a potent intestinal disaccharidase and glucoamylase inhibitor present in Azadirachta indica (neem) useful for the treatment of diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 900-910. View Source
